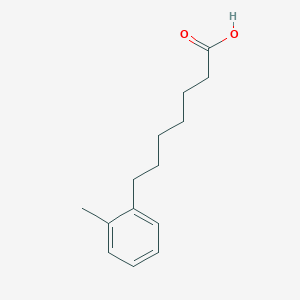

7-(o-Tolyl)heptanoic acid

Descripción

Heptanoic acid (C₇H₁₄O₂), a seven-carbon carboxylic acid, serves as a scaffold for diverse derivatives with modified biological, physical, and chemical properties. Substitutions at the seventh carbon position, particularly with aryl, heterocyclic, or functionalized alkyl groups, significantly influence their applications in pharmaceuticals, food chemistry, and industrial research . This article focuses on comparing these derivatives, emphasizing synthesis, properties, and applications.

Propiedades

Fórmula molecular |

C14H20O2 |

|---|---|

Peso molecular |

220.31 g/mol |

Nombre IUPAC |

7-(2-methylphenyl)heptanoic acid |

InChI |

InChI=1S/C14H20O2/c1-12-8-6-7-10-13(12)9-4-2-3-5-11-14(15)16/h6-8,10H,2-5,9,11H2,1H3,(H,15,16) |

Clave InChI |

JLBAXVZDDSWVAO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1CCCCCCC(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Aryl-Substituted Derivatives

- 7-(3-Pyridinyl)heptanoic acid: Identified in Balanites aegyptiaca seed extracts, this compound is associated with antidiabetic efficacy .

- 7-(4-Fluoro-benzoylamino)-heptanoic acid methyl ester: A methyl ester derivative synthesized for histone deacetylase (HDAC) inhibitor studies, highlighting its role in epigenetic modulation .

Heterocyclic Derivatives

- 7-(3,4-Dimethyl-5-pentylfuran-2-yl)-heptanoic acid (7D5): A furan fatty acid (FuFA) found in fish oil, notable for its presence in biological samples and food matrices .

- 7-[3-(4-Phenyl-triazol-1-yl)-phenylcarbamoyl]-heptanoic acid methyl ester: Incorporates a triazole ring, synthesized via click chemistry for HDAC inhibition .

Oxygenated Derivatives

- 7-Hydroxyheptanoic acid: Used in research applications, with a hydroxyl group enabling further functionalization .

- 7-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-heptanoic acid methyl ester: Marketed for industrial applications, this cyclopentenyl derivative is enzymatically convertible to pimelic acid or 1,7-heptanediol .

Triazole Derivatives (HDAC Inhibitors)

- Key Steps: Azide-alkyne cycloaddition (click chemistry) using ascorbic acid and CuSO₄·5H₂O in ethanol/water . Methyl ester intermediates purified via column chromatography, yielding ≥95% purity confirmed by LC/MS .

- Example: Synthesis of 7-[3-(4-Phenyl-triazol-1-yl)-phenylcarbamoyl]-heptanoic acid methyl ester achieved 52% yield after 48-hour reaction .

Furan Fatty Acids (FuFAs)

Sulfonamide Derivatives

- 7-{[(5-Chloronaphthalen-1-yl)sulfonyl]amino}heptanoic acid: Synthesized via sulfonylation of heptanoic acid precursors, characterized by FT-ICR-MS and NMR .

Physical and Chemical Properties

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.